2-Bromo-3-chloro-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-5-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 2-Bromo-3-chloro-5-methoxypyridine can be achieved through several methods. One common synthetic route involves the halogenation of 3-chloro-5-methoxypyridine using bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring .
Industrial production methods often involve the use of advanced techniques such as Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is known for its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
2-Bromo-3-chloro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3-chloro-5-methoxypyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-methoxypyridine depends on its specific application. In the context of its use as a pharmaceutical intermediate, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but typically involve the formation of covalent or non-covalent bonds with the target molecules .
Comparison with Similar Compounds
2-Bromo-3-chloro-5-methoxypyridine can be compared with other halogenated pyridine derivatives, such as:
- 3-Bromo-2-chloro-5-methoxypyridine
- 5-Bromo-2-chloro-3-methoxypyridine
- 5-Chloro-2-methoxypyridine
These compounds share similar structural features but differ in the position and type of halogen substituents.
Properties
Molecular Formula |
C6H5BrClNO |
---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
2-bromo-3-chloro-5-methoxypyridine |
InChI |
InChI=1S/C6H5BrClNO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 |
InChI Key |
ATTJZUGOZYMENP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.